molecular formula C16H13N7O2S B3016739 N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide CAS No. 891111-26-5

N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide

Cat. No. B3016739
M. Wt: 367.39
InChI Key: LSZOYPUTVFEDCF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a pyridine ring, a triazolo-pyridazine ring, and a thioacetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring could be formed via a cycloaddition reaction, and the pyridine ring could be formed via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The sulfur atom in the thioacetamide group could potentially act as a site for coordination to metal ions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the isoxazole ring might be susceptible to reactions such as ring-opening, while the pyridine ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the presence of aromatic rings could give it UV-visible absorption properties .

Scientific Research Applications

Synthesis and Heterocyclic Compound Exploration

Heterocyclic compounds play a significant role in the development of new therapeutic agents and materials due to their diverse biological activities. The synthesis of various heterocycles incorporating a thiadiazole moiety, for instance, has shown potential in creating insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This approach involves synthesizing a range of compounds, including pyrrole, pyridine, and triazolo[4,3-a]pyridine derivatives, and assessing their biological activities (Fadda et al., 2017).

Antimicrobial and Antifungal Properties

The development of new antimicrobial agents is crucial in combating resistant microbial strains. Research into thienopyrimidine derivatives, for instance, has uncovered compounds with pronounced antimicrobial activity. These compounds were synthesized through a series of chemical reactions, showcasing the versatility of heterocyclic chemistry in generating bioactive molecules (Bhuiyan et al., 2006).

Antihistaminic and Anti-inflammatory Activities

Research into eosinophil infiltration inhibitors with antihistaminic activity has led to the discovery of fused pyridazine compounds. These compounds, when designed with specific substituents, exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This dual activity makes them potential candidates for treating allergic reactions and inflammatory diseases (Gyoten et al., 2003).

Exploration of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as 1,2,4-oxadiazole derivatives, demonstrates the ongoing search for new therapeutic agents. These compounds, synthesized through a series of reactions starting from chloropyridine carboxylic acids, were subjected to pharmacological activity studies, showcasing the potential of heterocyclic chemistry in drug discovery (Karpina et al., 2019).

Amplification of Anticancer Agents

In the pursuit of enhancing the efficacy of anticancer agents, research has focused on synthesizing derivatives of heterocyclic compounds that act as amplifiers of existing drugs. Compounds such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have been studied for their activity in amplifying the effects of drugs like phleomycin against bacterial strains, indicating potential applications in cancer therapy (Brown et al., 1978).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c1-10-8-13(22-25-10)18-15(24)9-26-16-20-19-14-3-2-12(21-23(14)16)11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZOYPUTVFEDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

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